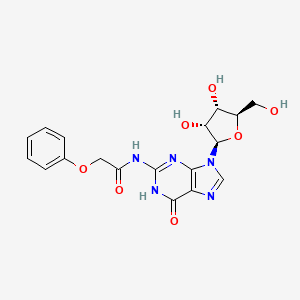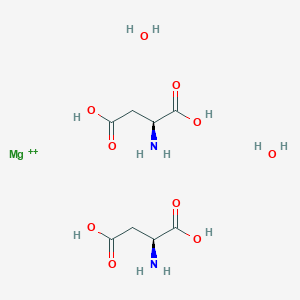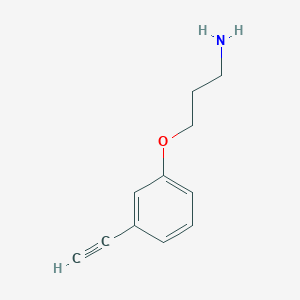
3-(3-Ethynylphenoxy)propan-1-amine
説明
3-(3-Ethynylphenoxy)propan-1-amine , also known as 7EPA , is a chemical compound that has attracted the interest of many researchers due to its potential applications in various fields1. Its molecular formula is C₁₁H₁₃NO , and its molecular weight is approximately 175.23 g/mol 1. The compound features an aliphatic amine group attached to a phenoxy group via an ethynyl linker.
Synthesis Analysis
The synthesis of 3-(3-Ethynylphenoxy)propan-1-amine involves the introduction of the ethynyl group onto a phenoxypropan-1-amine backbone. Specific synthetic routes and methodologies may vary, but the goal is to achieve the desired structure efficiently and with high yield. Researchers have likely explored various synthetic pathways to access this compound, including modifications of existing reactions or novel approaches.
Molecular Structure Analysis
The molecular structure of 3-(3-Ethynylphenoxy)propan-1-amine consists of three main components:
- The ethynyl group (C≡C) provides rigidity and conjugation.
- The phenoxy group (C₆H₄O) contributes aromatic character.
- The propan-1-amine moiety (C₃H₇NH₂) contains the primary amine functionality.
Chemical Reactions Analysis
Understanding the reactivity of this compound is crucial. Researchers may have investigated its behavior under various conditions, such as:
- Substitution reactions : Replacing the ethynyl or phenoxy group with other functional groups.
- Addition reactions : Reacting with electrophiles or nucleophiles.
- Catalytic transformations : Exploring metal-catalyzed reactions.
Physical And Chemical Properties Analysis
- Melting Point : The compound likely exhibits a specific melting point.
- Solubility : Researchers may have explored its solubility in various solvents.
- Stability : Investigating its stability under different conditions (e.g., temperature, pH).
科学的研究の応用
Synthesis and Molecular Structure Analysis
3-(3-Ethynylphenoxy)propan-1-amine and related compounds have been extensively studied for their unique chemical structures and properties. For instance, the conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives provide insights into their molecular arrangements and potential applications in material science and pharmaceuticals. These analyses, conducted through X-ray diffraction, reveal diverse crystalline structures and hydrogen bonding patterns, highlighting their versatility in forming various molecular configurations (Nitek et al., 2020).
Corrosion Inhibition
Research into tertiary amines, including compounds structurally related to 3-(3-Ethynylphenoxy)propan-1-amine, has demonstrated their efficacy as corrosion inhibitors. These compounds can form protective layers on metal surfaces, significantly retarding the anodic dissolution of iron and other metals, making them valuable in the maintenance of infrastructure and machinery (Gao et al., 2007).
Reaction Mechanisms and Synthetic Applications
The multicomponent reaction mechanisms involving prop-2-en-1-amine and ethyl propiolate with alloxan have been elucidated using density functional theory, showcasing the potential of 3-(3-Ethynylphenoxy)propan-1-amine derivatives in synthetic chemistry. These reactions facilitate the creation of complex organic compounds at room temperature, emphasizing the compound's utility in facilitating novel synthetic pathways (Sun et al., 2010).
Material Science and Catalysis
In material science, amino-functionalized polymers, including those derived from 3-(3-Ethynylphenoxy)propan-1-amine, have shown potential as basic catalysts for eco-friendly processes. These materials, synthesized using sol-gel technology, demonstrate efficiency in various environmental applications, from water treatment to the synthesis of biodegradable materials, highlighting their importance in the development of sustainable technologies (Bagheri et al., 2008).
Safety And Hazards
Safety considerations are essential:
- Toxicity : Assessing its toxicity profile.
- Handling : Proper handling procedures to avoid exposure.
- Storage : Recommendations for safe storage.
将来の方向性
Future research on 3-(3-Ethynylphenoxy)propan-1-amine should focus on:
- Biological Activity : Investigating its potential as a drug candidate.
- Structure-Activity Relationships : Correlating structure with function.
- Synthetic Optimization : Developing more efficient synthetic routes.
特性
IUPAC Name |
3-(3-ethynylphenoxy)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-2-10-5-3-6-11(9-10)13-8-4-7-12/h1,3,5-6,9H,4,7-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOULYIFYUUYVEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)OCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Ethynylphenoxy)propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-Methoxyphenyl)-9-methyl-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepin-2-amine](/img/structure/B1459964.png)
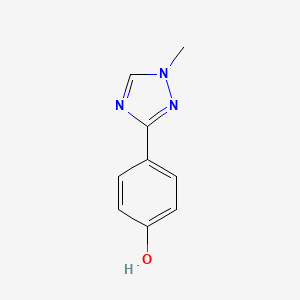
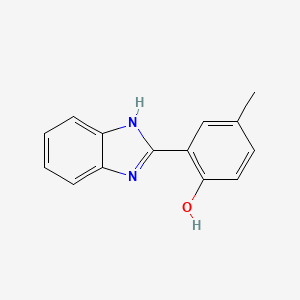
![Methyl 4-{[(5-chloro-2-hydroxyphenyl)methylidene]-amino}-3-fluorobenzoate](/img/structure/B1459972.png)
![7-(2-Furyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1459975.png)
![4-(2,4-Difluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1459976.png)
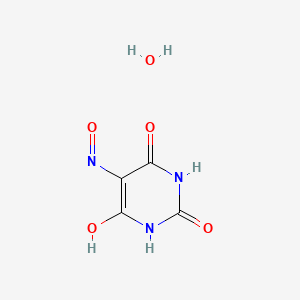
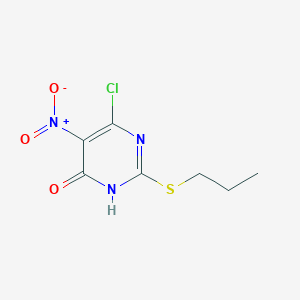
![Methyl (R)-4-((3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3-amino-7,12-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1459981.png)
![2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1459982.png)
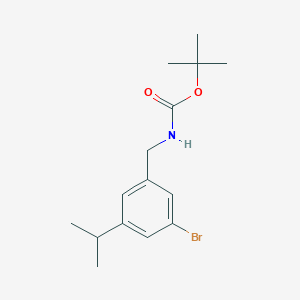
![2-Chlorothieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B1459985.png)
